
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Übersicht
Beschreibung
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol It features a benzoic acid moiety substituted with a 5-methyl-1,3,4-oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide with benzoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the oxadiazole ring can be oxidized to form a carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: 3-(5-Carboxy-1,3,4-oxadiazol-2-yl)benzoic acid.
Reduction: Various reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the prominent applications of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is its antimicrobial properties. Research has demonstrated that derivatives of 1,3,4-oxadiazole compounds exhibit promising antibacterial activity against various pathogens.
Case Study: Antibacterial Evaluation
A study highlighted the antibacterial efficacy of oxadiazole derivatives against E. coli and A. niger. The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 25 µg/mL, indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
5-Methyl-1,3,4-oxadiazole derivative | 25 | E. coli |
5-Methyl-1,3,4-oxadiazole derivative | 25 | A. niger |
Anticancer Properties
The anticancer potential of this compound has been investigated extensively. Compounds containing the oxadiazole ring have been shown to inhibit various cancer cell lines through multiple mechanisms.
Case Study: Cytotoxic Evaluation
In a study assessing the cytotoxic effects of oxadiazole derivatives on HeLa and MCF-7 cancer cells, several compounds displayed significant activity with IC50 values ranging from 19.9 to 35 µM. These findings suggest that modifications to the oxadiazole structure can enhance anticancer efficacy .
Table 2: Cytotoxic Activity of Oxadiazole Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
IIb | HeLa | 19.9 |
IIc | HeLa | 35 |
IIe | MCF-7 | 25.1 |
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Specifically, it has been identified as a selective inhibitor of carbonic anhydrase II (CA II), which is crucial in treating conditions like glaucoma.
Case Study: Inhibition of Carbonic Anhydrase II
Research indicates that 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (a derivative related to the benzoic acid compound) acts as a potent CA II inhibitor. The therapeutic effects are achieved through reduced intraocular fluid secretion, making it a candidate for glaucoma treatment .
Table 3: Inhibition Potency Against Carbonic Anhydrase II
Compound Name | Inhibition Type | IC50 (µM) |
---|---|---|
4-(5-Methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide | Selective CA II Inhibitor | TBD |
Wirkmechanismus
The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with various molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function . This compound can inhibit enzymes or receptors involved in inflammatory pathways , leading to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid methyl ester
Comparison: While these compounds share the oxadiazole ring, their substitution patterns and functional groups differ. 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to its specific substitution at the 2-position of the oxadiazole ring, which can influence its reactivity and biological activity .
Biologische Aktivität
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a compound derived from the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
This compound has the molecular formula and a molecular weight of 204.18 g/mol. The compound features a benzoic acid moiety substituted with a 5-methyl-1,3,4-oxadiazole group, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 204.18 g/mol |
CAS Number | 264264-32-6 |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various methods have been reported, including one-pot synthesis techniques that streamline the process and improve yield .
Antibacterial Properties
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound showed promising results against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2.95 to 7.14 µg/mL .
Antifungal Activity
In addition to antibacterial effects, some studies indicate potential antifungal activity against Candida species. The compound's ability to inhibit biofilm formation suggests its utility in treating resistant fungal infections .
The mechanism by which this compound exerts its biological effects may involve interaction with specific bacterial enzymes or pathways. For instance, molecular docking studies have suggested that these compounds can inhibit peptide deformylase, an essential enzyme for bacterial survival .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of oxadiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the oxadiazole ring significantly enhances antibacterial activity compared to non-substituted benzoic acids .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of this compound. These studies showed favorable absorption and distribution profiles in rats and rabbits following administration .
Eigenschaften
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKMCOQUESTIOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-68-5 | |
Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.